molecular formula C17H20ClFN4O4 B1139333 Marbofloxacin (hydrochloride) CAS No. 115551-26-3

Marbofloxacin (hydrochloride)

Cat. No.: B1139333
CAS No.: 115551-26-3
M. Wt: 398.8 g/mol
InChI Key: OCRYFLKYXNBUEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Marbofloxacin (hydrochloride) is a third-generation fluoroquinolone antibiotic primarily used in veterinary medicine. It is a carboxylic acid derivative known for its broad-spectrum bactericidal activity. Marbofloxacin is effective against a wide range of Gram-negative and Gram-positive bacteria, including strains resistant to other antibiotics . It is commonly used to treat infections in animals, particularly dogs and cats, affecting the skin, respiratory system, and urinary tract .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Marbofloxacin involves several steps. One method includes mixing a compound disclosed as Formula (V) with phenylmethane, triethylamine, and N-methylpiperazine, heating the mixture for 8-12 hours, cooling to room temperature, and adding purified water and potassium hydroxide. The reaction continues at 60-90°C for 3-5 hours, followed by cooling and pH adjustment with hydrochloric acid. The compound is then extracted with dichloromethane and concentrated .

Industrial Production Methods: In industrial settings, the synthesis of Marbofloxacin is optimized for high yield and purity. The process involves reacting intermediate compounds under controlled conditions, including specific temperatures and pressures, to ensure the efficient production of Marbofloxacin .

Chemical Reactions Analysis

Types of Reactions: Marbofloxacin undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Commonly uses oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Often employs reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Typically involves reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

Marbofloxacin has a wide range of applications in scientific research:

Mechanism of Action

Marbofloxacin exerts its effects by impairing bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription. This inhibition leads to rapid bactericidal activity, causing cell death within 20-30 minutes of exposure. The compound is effective against both dividing and non-dividing bacteria and does not require protein and RNA synthesis for its action .

Comparison with Similar Compounds

    Ciprofloxacin: Another fluoroquinolone with a broad spectrum of activity.

    Enrofloxacin: Used in veterinary medicine, similar to Marbofloxacin.

    Levofloxacin: A third-generation fluoroquinolone used in human medicine.

Uniqueness: Marbofloxacin is unique due to its specific application in veterinary medicine and its effectiveness against a wide range of bacterial strains, including those resistant to other antibiotics. Its ability to act rapidly and its significant post-antibiotic effect make it a valuable tool in treating infections .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1,2-diazatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O4.ClH/c1-19-3-5-21(6-4-19)14-12(18)7-10-13-16(14)26-9-20(2)22(13)8-11(15(10)23)17(24)25;/h7-8H,3-6,9H2,1-2H3,(H,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCRYFLKYXNBUEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C3C4=C2OCN(N4C=C(C3=O)C(=O)O)C)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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